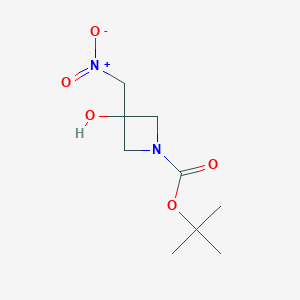

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-8(2,3)16-7(12)10-4-9(13,5-10)6-11(14)15/h13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYWGUJDIRKARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725586 | |

| Record name | tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008526-70-2 | |

| Record name | tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number for Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

An In-depth Technical Guide to Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Azetidine Building Block

This compound, identified by the CAS Number 1008526-70-2 , is a specialized heterocyclic compound that holds significant promise as a versatile intermediate in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a strained four-membered azetidine ring, a tertiary alcohol, and a nitro group, provides a rich platform for the synthesis of complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group ensures stability and allows for selective deprotection under specific conditions, making it an ideal building block for multi-step synthetic campaigns.[2][3]

The azetidine scaffold is a "privileged structure" in medicinal chemistry, as it imparts conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[4] Derivatives of azetidine have demonstrated a wide range of biological activities, including antibacterial, anticancer, and neurological effects.[5][6][7][8] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are well-defined, other properties may be based on computational models due to the limited availability of extensive experimental data for this specific compound.

| Property | Value | Source |

| CAS Number | 1008526-70-2 | [1] |

| Molecular Formula | C₉H₁₆N₂O₅ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| MDL Number | MFCD17015985 | [1] |

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The synthetic pathway involves an initial oxidation to the corresponding ketone, followed by a base-catalyzed nitroaldol (Henry) reaction.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Step 1: Oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate

The initial step involves the oxidation of the secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, 1-Boc-3-azetidinone. A common and efficient method for this transformation is the use of a TEMPO-catalyzed oxidation with an inexpensive oxidant like sodium hypochlorite (NaOCl).[9]

Experimental Protocol:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂), add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and an aqueous solution of potassium bromide (KBr).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl) containing sodium bicarbonate (NaHCO₃) while maintaining the temperature below 10 °C.

-

Stir the reaction vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.[10]

Step 2: Henry (Nitroaldol) Reaction

The second step is a nucleophilic addition of the nitronate anion (formed from nitromethane and a base) to the carbonyl group of 1-Boc-3-azetidinone. This reaction, known as the Henry reaction, forms the desired tertiary alcohol and introduces the nitromethyl group.

Experimental Protocol:

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) and nitromethane (1.5-2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Cool the solution to 0 °C.

-

Slowly add a base, such as triethylamine (Et₃N) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to catalyze the reaction.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a highly valuable intermediate due to the synthetic versatility of its functional groups. The azetidine ring provides a rigid scaffold, while the hydroxyl and nitromethyl groups offer multiple avenues for further chemical modification.

Potential Synthetic Transformations

Caption: Potential derivatizations of the title compound.

-

Reduction of the Nitro Group: The nitromethyl group can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent reactions, such as amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

-

Modification of the Hydroxyl Group: The tertiary hydroxyl group can be a site for esterification or etherification to modulate the compound's polarity and pharmacokinetic properties. It can also be eliminated to form an alkene, providing another point of synthetic diversification.

-

Deprotection of the Azetidine Nitrogen: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), revealing a secondary amine. This allows for N-alkylation or N-arylation, enabling the attachment of various substituents to the azetidine ring.

The precursor, 1-Boc-3-azetidinone, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[2][3] This highlights the industrial relevance of this class of compounds. Furthermore, various azetidine derivatives have been investigated as potent inhibitors of the GABA transporter (GAT-1), suggesting potential applications in treating neurological disorders.[11] Recent research has also identified 3-hydroxymethyl-azetidine derivatives as promising inhibitors of polymerase Theta (Polθ), a novel target in cancer therapy, particularly for BRCA-deficient tumors.[12]

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, a risk assessment can be made based on the starting materials and related compounds.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust or vapors and contact with skin and eyes.[13][15]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat.[1][16]

The starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is known to cause skin irritation and serious eye irritation.[10] Therefore, similar precautions should be taken with the title compound.

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in drug discovery. Its trifunctional nature provides a flexible platform for creating diverse libraries of compounds for biological screening. The straightforward and scalable synthetic route, coupled with the proven biological relevance of the azetidine scaffold, makes this compound a valuable asset for researchers and scientists in the pharmaceutical industry.

References

-

Sparrow. (2025, June 19). What are the safety precautions when handling azetidine? Sparrow Blog. [Link]

-

Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2564-71. [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 174-183. [Link]

-

GlobalChemMall. Early Access this compound. [Link]

-

A2Z Chemical. This compound. [Link]

-

Gaumont, A. C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5927-5970. [Link]

-

Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. [Link]

-

ResearchGate. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

-

HBARSCI. tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate, min 97%, 100 mg. [Link]

-

PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jmchemsci.com [jmchemsci.com]

- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 11. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. jnsparrowchemical.com [jnsparrowchemical.com]

In-depth Structural Analysis of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Azetidines

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their strained ring system imparts unique conformational properties and metabolic stability, making them attractive scaffolds for the development of novel therapeutic agents. The introduction of diverse substituents onto the azetidine core allows for the fine-tuning of physicochemical properties and biological activity. Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (CAS No. 1008526-70-2) is a particularly interesting derivative, incorporating a tertiary alcohol, a nitro group, and a Boc-protecting group. These functionalities offer multiple points for further chemical modification, rendering it a versatile intermediate for the synthesis of more complex molecules.

Synthetic Pathway: The Henry Reaction

The most logical and established method for the synthesis of this compound is the nitroaldol or Henry reaction . This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. In this case, the precursors are tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one) and nitromethane.

DOT Diagram of the Synthetic Pathway

Caption: Synthetic route to the target compound via the Henry Reaction.

Experimental Protocol: A Generalized Procedure

The following protocol is a generalized representation of a typical Henry reaction for the synthesis of the title compound.

-

Reactant Preparation: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), is added nitromethane.

-

Catalyst Addition: A catalytic amount of a non-nucleophilic base (e.g., triethylamine, DBU, or a solid-supported base) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up: Upon completion, the reaction is quenched with a mild acid (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Structural Analysis: A Predictive Approach

Due to the absence of a complete set of publicly available experimental data for the title compound, this section will outline the expected outcomes from various analytical techniques based on the known properties of its functional groups and the azetidine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| tert-Butyl (9H) | ~1.45 | singlet | - |

| Azetidine CH₂ (2H) | 3.8 - 4.2 | doublet of doublets | J ≈ 8-10 |

| Azetidine CH₂ (2H) | 3.6 - 4.0 | doublet of doublets | J ≈ 8-10 |

| Nitromethyl CH₂ (2H) | ~4.5 | singlet | - |

| Hydroxyl OH (1H) | Broad singlet | - | - |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Expected Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃ | ~28 |

| tert-Butyl C | ~80 |

| Azetidine CH₂ | ~55-60 |

| Azetidine C-OH | ~70-75 |

| Nitromethyl CH₂ | ~80-85 |

| Carbonyl C=O | ~155 |

DOT Diagram of the NMR Analysis Workflow

Caption: Workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3500-3200 | Broad, Medium |

| C-H (alkane) | 2980-2850 | Strong |

| C=O (carbamate) | 1700-1680 | Strong |

| N-O (nitro) | 1550-1530 and 1380-1360 | Strong, Asymmetric & Symmetric |

| C-N (azetidine) | 1250-1020 | Medium |

| C-O (alcohol) | 1150-1050 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass-to-Charge Ratios (m/z)

-

Electrospray Ionization (ESI):

-

[M+H]⁺: 233.1183

-

[M+Na]⁺: 255.1002

-

-

Fragmentation: Loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺) would be expected as a major fragmentation pathway.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Obtaining suitable crystals would be a prerequisite for this analysis. The strained four-membered ring of the azetidine core would be of particular interest, and its geometry would be precisely determined.

Conclusion and Future Perspectives

This compound is a valuable synthetic intermediate with significant potential in drug discovery. This guide has outlined its synthesis via the Henry reaction and provided a predictive framework for its structural analysis using modern spectroscopic and crystallographic techniques. The acquisition and publication of a complete experimental dataset for this compound would be a valuable contribution to the field of medicinal chemistry, enabling its wider application in the synthesis of novel bioactive molecules.

References

At the time of this writing, a comprehensive, publicly available experimental and spectroscopic dataset for this compound (CAS 1008526-70-2) could not be located in peer-reviewed literature or patent databases. The information presented in this guide is therefore based on established principles of organic chemistry and spectroscopic interpretation of analogous compounds. The following references pertain to the synthesis and characterization of the precursor, tert-butyl 3-oxoazetidine-1-carboxylate, and related azetidine derivatives.

-

This compound. MySkinRecipes. [Link]

- Azetidine derivatives. European Patent Office - EP 0165637 B1. (1988-07-27).

- Synthesis of azetidine derivatives.

- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Spectroscopic Characterization of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate: A Technical Guide

Introduction

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (Molecular Formula: C₉H₁₆N₂O₅, Molecular Weight: 248.24 g/mol ) is a functionalized azetidine derivative. The strained four-membered azetidine ring, coupled with a tertiary alcohol, a nitromethyl group, and a tert-butyloxycarbonyl (Boc) protecting group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in subsequent chemical transformations.

Predicted Spectroscopic Data and Interpretation

This section outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The predictions are based on the analysis of its constituent functional groups and comparison with data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the nitromethyl protons, the Boc group, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5-4.7 | Singlet | 2H | -CH₂NO₂ | The protons on the carbon adjacent to the electron-withdrawing nitro group are expected to be significantly deshielded.[1] |

| ~4.0-4.2 | Multiplet | 4H | Azetidine ring CH₂ | The two methylene groups on the azetidine ring adjacent to the nitrogen are expected to be diastereotopic and will likely appear as complex multiplets. Their chemical shift is influenced by the Boc protecting group. |

| ~3.5-4.0 | Broad Singlet | 1H | -OH | The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent. |

| 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. This is a characteristic signal for the Boc protecting group. |

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | C=O (Boc) | The carbonyl carbon of the carbamate is expected in this region.[2][3] |

| ~80 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is characteristic for the Boc group.[2][3] |

| ~78 | -C(OH)CH₂NO₂ | The quaternary carbon of the azetidine ring bearing the hydroxyl and nitromethyl groups will be deshielded. |

| ~75 | -CH₂NO₂ | The carbon of the nitromethyl group will be deshielded due to the attached nitro group. |

| ~55 | Azetidine ring CH₂ | The two methylene carbons of the azetidine ring are expected to have similar chemical shifts. |

| 28.3 | -C(CH₃)₃ (Boc) | The methyl carbons of the tert-butyl group will give a strong signal in this region.[2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3500-3200 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the tertiary alcohol.[4][5][6][7][8] |

| 2975-2950 | Medium | C-H stretch (alkane) | Corresponds to the C-H bonds of the Boc group and the azetidine ring. |

| 1690-1670 | Strong | C=O stretch (carbamate) | This is a characteristic strong absorption for the carbonyl group of the Boc protecting group. |

| 1550-1530 | Strong, Sharp | N-O asymmetric stretch (nitro) | A strong and characteristic absorption for the nitro group.[1][9][10][11][12] |

| 1380-1360 | Strong, Sharp | N-O symmetric stretch (nitro) | Another strong and characteristic absorption for the nitro group.[1][9][10][11][12] |

| 1170-1150 | Strong | C-O stretch (tertiary alcohol) | The C-O stretch for a tertiary alcohol typically appears in this region.[4][5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

For ESI, the molecule is expected to be observed as protonated or sodiated adducts in the positive ion mode.

-

[M+H]⁺: m/z 249.10

-

[M+Na]⁺: m/z 271.08

Under EI or CID conditions, the molecule is expected to fragment in a predictable manner, losing key functional groups.

-

Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

-

Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of the NO₂ group (46 Da).

-

Loss of water: Dehydration of the tertiary alcohol can result in the loss of H₂O (18 Da).

-

Ring opening of the azetidine: The strained four-membered ring may undergo fragmentation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio.

-

IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source for soft ionization or an Electron Ionization (EI) source for fragmentation analysis.

-

ESI-MS Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

-

EI-MS or MS/MS (CID) Acquisition:

-

For EI-MS, introduce the sample via a direct insertion probe or a gas chromatograph.

-

For MS/MS analysis, select the parent ion of interest (e.g., [M+H]⁺) in the first mass analyzer and subject it to collision-induced dissociation with an inert gas (e.g., argon) in the collision cell.

-

Scan the second mass analyzer to detect the fragment ions.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a solid foundation for the unambiguous characterization of this compound. By carefully acquiring and interpreting the NMR, IR, and MS spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development efforts.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

- Guo, F., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505.

-

IR Spectrum: Alcohols and Phenols. (n.d.). Química Orgánica. Retrieved from [Link]

- Caputo, A., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.

-

Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu. Retrieved from [Link]

- Takino, M., Daishima, S., & Nakahara, T. (2003). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry.

- Benson, W. R. (1969). Mass Spectra of Some Carbamate Pesticides.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.

- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33.

- He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.

- Danikiewicz, W., & Główka, M. L. (1993). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Organic Mass Spectrometry, 28(10), 1099-1102.

-

Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Spectroscopy of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

-

IR: alcohols. (n.d.). University of Calgary. Retrieved from [Link]

-

13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

- Akutsu, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2505.

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]

- Archibald, T. G., & Hiskey, M. A. (1994). U.S. Patent No. 5,336,784. Washington, DC: U.S.

- Oxley, J. C., Smith, J. L., & Zhang, J. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852.

- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020). CN111362852A.

- A process for the preparation of tert-butyl (r)

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). In Mass Spectrometry. Retrieved from [Link]

- Method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine deriv

- Hiskey, M. A. (1995). Synthesis of 3,3-dinitroazetidine (U.S. Patent No. 5,395,945). U.S.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

Physical and chemical properties of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (CAS No. 1008526-70-2) is a densely functionalized azetidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique architecture, featuring a strained four-membered ring, a tertiary alcohol, a nitro group, and a Boc-protected amine, offers a rich platform for the synthesis of novel and complex molecular scaffolds. Azetidine-containing compounds have gained prominence as bioisosteres for larger saturated heterocycles, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this versatile building block, its synthesis, reactivity, and potential applications in the development of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While experimentally determined data for this specific compound is not widely published, the following table summarizes its known identifiers and predicted properties based on its structure.

| Property | Value | Source |

| CAS Number | 1008526-70-2 | Commercial Supplier Data[1] |

| Molecular Formula | C₉H₁₆N₂O₅ | Commercial Supplier Data[1] |

| Molecular Weight | 232.23 g/mol | Commercial Supplier Data[1] |

| Predicted XLogP3 | 0.4 | PubChem |

| Topological Polar Surface Area | 95.6 Ų | PubChem |

| Storage Conditions | Room temperature, sealed, dry | Commercial Supplier Data |

| Hazard Codes | H302, H315, H319, H335 | Commercial Supplier Data |

Stability and Handling:

The presence of the Boc (tert-butyloxycarbonyl) protecting group confers stability under neutral and basic conditions. However, it is readily cleaved under acidic conditions. The strained azetidine ring can be susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under harsh acidic or reductive conditions. The nitroalkane functionality is generally stable but can undergo decomposition under strong basic conditions or upon exposure to high temperatures. Therefore, it is recommended to store the compound in a cool, dry, and inert atmosphere.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a Henry (nitroaldol) reaction between tert-butyl 3-oxoazetidine-1-carboxylate and nitromethane. This reaction is a classic carbon-carbon bond-forming reaction that is widely used in organic synthesis.

}

Part 1: Synthesis of the Precursor, tert-Butyl 3-oxoazetidine-1-carboxylate

The synthesis of the ketone precursor is a critical first step. A reliable method involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be prepared from 1-benzylazetidin-3-ol.[2]

Experimental Protocol:

-

Preparation of tert-Butyl 3-hydroxyazetidine-1-carboxylate:

-

To a solution of 1-benzylazetidin-3-ol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a catalytic amount of palladium on carbon (5% Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for approximately 20 hours.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Dissolve the crude amine in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. Purify the crude product by column chromatography to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[2]

-

-

Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane at 0 °C, add (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO, catalytic amount) and potassium bromide (catalytic amount).

-

Slowly add an aqueous solution of sodium hypochlorite containing sodium bicarbonate while maintaining the temperature at 0 °C.

-

Stir the reaction vigorously until the starting material is consumed.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used in the next step without further purification.[2]

-

Part 2: Henry Reaction to Yield the Target Compound

Proposed Experimental Protocol:

-

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as THF or isopropanol, add nitromethane (2-3 equivalents).

-

Cool the reaction mixture to 0 °C and add a catalytic amount of a base such as tetrabutylammonium fluoride (TBAF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.[3]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Predicted Spectral Data

¹H NMR (Predicted)

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the azetidine ring protons, and the nitromethyl protons. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm.[4] The azetidine ring protons will likely appear as two sets of diastereotopic multiplets in the range of 3.8-4.2 ppm. The two protons of the nitromethyl group are expected to appear as a singlet or two doublets (if diastereotopic) in the downfield region, likely around 4.5-4.8 ppm, due to the electron-withdrawing effect of the nitro group. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Predicted)

The ¹³C NMR spectrum is predicted to show nine distinct signals. The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the three equivalent methyl carbons will appear around 28 ppm.[5] The azetidine ring carbons are expected to resonate in the range of 55-70 ppm, with the carbon bearing the hydroxyl and nitromethyl groups being the most downfield. The carbon of the nitromethyl group will likely appear around 75-85 ppm. The carbonyl carbon of the Boc group will be observed in the typical range of 154-156 ppm.

FT-IR (Predicted)

The FT-IR spectrum is expected to display characteristic absorption bands for the various functional groups present in the molecule. A broad band in the region of 3500-3200 cm⁻¹ will correspond to the O-H stretching of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations of the nitro group are expected around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. A strong absorption band around 1690 cm⁻¹ will be indicative of the C=O stretching of the Boc protecting group.[6] C-H stretching vibrations of the aliphatic and tert-butyl groups will be observed in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (Predicted)

In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 233.1. Other common adducts such as [M+Na]⁺ at m/z 255.1 may also be observed. Fragmentation patterns would likely involve the loss of the tert-butyl group (57 Da) or the entire Boc group (100 Da), as well as the loss of the nitro group (46 Da) or water (18 Da).

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The reactivity of each functional group can be selectively addressed.

}

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, providing access to 3-amino-3-hydroxyazetidine derivatives. This transformation is highly valuable as it introduces a key functional group for further elaboration, such as amide bond formation or reductive amination.

Proposed Experimental Protocol for Nitro Group Reduction:

-

Dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate can be purified by column chromatography if necessary.[7]

Derivatization of the Hydroxyl Group

The tertiary hydroxyl group can be derivatized to form esters, ethers, or can be displaced under certain conditions. This allows for the introduction of various functionalities and can be used to modulate the steric and electronic properties of the molecule.

Proposed Experimental Protocol for Hydroxyl Group Acylation:

-

Dissolve this compound (1 equivalent) in an aprotic solvent such as dichloromethane.

-

Add a base like triethylamine or pyridine (1.5 equivalents).

-

Cool the reaction to 0 °C and add an acylating agent, such as acetic anhydride or benzoyl chloride (1.2 equivalents), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Deprotection of the Boc Group

The Boc protecting group can be removed under acidic conditions to liberate the secondary amine of the azetidine ring. This is a common step in the final stages of a synthesis to allow for further functionalization at the nitrogen atom.

Proposed Experimental Protocol for Boc Deprotection:

-

Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-3 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting ammonium salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine.

Applications in Drug Discovery

Functionalized azetidines are highly sought-after building blocks in drug discovery due to their ability to impart favorable pharmacokinetic properties. This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. The ability to orthogonally functionalize the nitro and hydroxyl groups, as well as the azetidine nitrogen after deprotection, allows for the rapid generation of compound libraries for screening.

For instance, the reduction of the nitro group to an amine, followed by acylation, can lead to the synthesis of novel enzyme inhibitors or receptor ligands. The hydroxyl group can be used as a handle to attach other molecular fragments or to modulate solubility. The azetidine ring itself can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement for optimal binding to a biological target.[8]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via a Henry reaction and the presence of three distinct and reactive functional groups provide a wealth of opportunities for the creation of novel and complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and further chemical transformations, empowering researchers to leverage its potential in the pursuit of new therapeutic agents.

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [Link]

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [No valid URL provided]

-

The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers. [Link]

-

Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers. [Link]

- tert-Butyl 3-hydroxy-3-(nitromethyl)

- Early Access this compound Easy Returns [3iBLuZoz]. [No valid URL provided]

-

Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride. PubChem. [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

FT-IR spectrum of tert-butyl... | Download Scientific Diagram. ResearchGate. [Link]

Sources

- 1. hurawalhi.com [hurawalhi.com]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]

- 4. acdlabs.com [acdlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride | C9H19ClN2O3 | CID 121605208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Henry Reaction Mechanism for N-Boc-3-azetidinone

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry reaction, also known as the nitroaldol reaction, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] First reported by Louis Henry in 1895, this base-catalyzed reaction joins a nitroalkane and a carbonyl compound (an aldehyde or ketone) to form a β-nitro alcohol.[1] The synthetic versatility of the resulting products, which can be readily transformed into other valuable intermediates like β-amino alcohols, α-nitro ketones, or nitroalkenes, makes the Henry reaction a powerful tool, particularly in the synthesis of pharmaceuticals.[1][2]

This guide focuses on the application of the Henry reaction to a specific and highly relevant substrate: N-Boc-3-azetidinone. The azetidine ring is a strained four-membered nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and natural products.[3] N-Boc-3-azetidinone, with its protected nitrogen and reactive ketone functionality, serves as a key building block for introducing this desirable motif into more complex molecular architectures.[4][5] Understanding the nuances of the Henry reaction with this substrate is therefore of significant interest to professionals in drug development and organic synthesis.

This document provides a detailed exploration of the reaction mechanism, delves into the critical experimental parameters that govern its success, offers a practical experimental protocol, and addresses potential challenges and side reactions.

The Core Mechanism: A Step-by-Step Analysis

The Henry reaction proceeds through a reversible, base-catalyzed pathway.[1] The fundamental steps involve the deprotonation of the nitroalkane to form a nucleophilic nitronate, followed by its addition to the electrophilic carbonyl carbon of N-Boc-3-azetidinone, and subsequent protonation to yield the final β-nitro alcohol product.[1][6]

Step 1: Deprotonation of the Nitroalkane

The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane. This generates a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17 in DMSO, making them accessible to a variety of bases.[1] The choice of base can range from inorganic bases like alkali metal hydroxides and carbonates to non-ionic organic bases such as triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and proazaphosphatranes.[1]

Step 2: Nucleophilic Attack

The generated nitronate anion, a potent carbon-based nucleophile, then attacks the electrophilic carbonyl carbon of N-Boc-3-azetidinone.[6] The strained nature of the four-membered azetidine ring can influence the reactivity of the ketone. This nucleophilic addition leads to the formation of a β-nitro alkoxide intermediate.[1]

Step 3: Protonation

The final step involves the protonation of the β-nitro alkoxide intermediate by the conjugate acid of the base used in the first step, or another proton source in the reaction mixture.[1] This yields the desired β-nitro alcohol product, 1-Boc-3-(hydroxymethyl(nitro)methyl)azetidin-3-ol. All steps of the Henry reaction are reversible.[1]

Caption: Figure 1: Generalized Mechanism of the Henry Reaction.

Critical Experimental Parameters and Causality

The success and selectivity of the Henry reaction with N-Boc-3-azetidinone are highly dependent on the careful selection of experimental conditions. The interplay between the base, solvent, temperature, and reaction time dictates the yield, purity, and stereochemical outcome of the product.

| Parameter | Common Choices | Rationale and Field-Proven Insights |

| Base | Triethylamine (TEA), DBU, Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Chiral Guanidines, Metal Complexes (e.g., Cu(OAc)₂) | The choice of base is critical. Weak bases like TEA are often sufficient and can minimize side reactions. Stronger bases like DBU can accelerate the reaction but may also promote elimination to form nitroalkenes.[7] For asymmetric variants, chiral bases or metal complexes with chiral ligands are employed to induce stereoselectivity.[8][9] The amount of base should be catalytic if the isolation of the β-nitro alcohol is desired, as excess base can favor the elimination product.[7] |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Alcohols (e.g., Methanol, Ethanol), Water | The solvent polarity can influence reaction rates and, in some cases, stereoselectivity.[10] Aprotic solvents like THF and DCM are common. Protic solvents like alcohols can participate in proton transfer steps. Aqueous media have also been successfully used, offering a greener alternative. |

| Temperature | -78 °C to Room Temperature | Lower temperatures are often employed to control the reaction's exothermicity and to enhance stereoselectivity by favoring the kinetically controlled product.[11] Running the reaction at elevated temperatures can lead to the formation of the thermodynamically more stable trans-isomer in related systems and may increase the rate of side reactions.[10] |

| Nitroalkane | Nitromethane, Nitroethane, other substituted nitroalkanes | Nitromethane is a common choice due to its relatively high acidity and lack of steric hindrance. The use of substituted nitroalkanes can introduce additional stereocenters, making the reaction more complex but also providing access to more elaborate structures.[8] The reactivity order is generally nitroethane > nitromethane > 2-nitropropane. |

| Reaction Time | 1 hour to 48 hours | The reaction time should be optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for a typical Henry reaction involving N-Boc-3-azetidinone and nitromethane.

Materials and Reagents:

-

N-Boc-3-azetidinone (1 equivalent)

-

Nitromethane (1.5 - 3 equivalents)

-

Triethylamine (TEA) (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-azetidinone (1 eq.) and dissolve it in anhydrous THF.

-

Addition of Reagents: Add nitromethane (1.5-3 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.

-

Initiation of Reaction: Slowly add triethylamine (1.2 eq.) dropwise to the cooled solution while stirring.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-nitro alcohol product.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: Figure 2: Experimental Workflow for the Henry Reaction.

Potential Challenges and Troubleshooting

While the Henry reaction is robust, certain side reactions and challenges can arise. A proactive understanding of these issues is key to successful execution.

Nef Reaction

A significant potential side reaction is the Nef reaction, which involves the acid- or base-mediated hydrolysis of a primary or secondary nitroalkane's conjugate base (the nitronate) to a carbonyl compound.[12][13] If the reaction mixture becomes acidic during workup, the β-nitro alcohol product can be converted to an α-hydroxy ketone.[14] To mitigate this, a careful and mildly basic or neutral workup is crucial.

Elimination Reactions

As previously mentioned, the β-nitro alcohol product can undergo elimination of water to form a nitroalkene, especially in the presence of a strong base or at elevated temperatures.[7] Using a catalytic amount of a milder base and maintaining low reaction temperatures can help to suppress this side reaction.[15]

Stereoselectivity

When using substituted nitroalkanes or in the presence of chiral catalysts, controlling the diastereoselectivity and enantioselectivity becomes a primary objective. The stereochemical outcome is influenced by the catalyst, solvent, and temperature.[10][16] For instance, non-polar solvents may favor the formation of the cis isomer in related cycloaddition reactions.[10] Optimization of these parameters is essential to achieve the desired stereoisomer.

Conclusion

The Henry reaction of N-Boc-3-azetidinone is a valuable transformation for the synthesis of complex, biologically relevant molecules. A thorough understanding of its mechanism, the causal relationships behind experimental choices, and potential pitfalls is essential for researchers in drug development and organic synthesis. By carefully controlling the reaction conditions, this classic C-C bond-forming reaction can be a reliable and efficient method for the construction of novel azetidine-containing compounds. The insights and protocols provided in this guide are intended to serve as a strong foundation for the successful application of this important reaction.

References

- Vertex AI Search. (n.d.).

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved January 7, 2026, from [Link]

- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Retrieved January 7, 2026.

-

Wikipedia. (2023, December 2). Henry reaction. Retrieved January 7, 2026, from [Link]

- Alfa Chemistry. (n.d.). Nef Reaction. Retrieved January 7, 2026.

- OUCI. (n.d.). Recent advances in catalysts for the Henry reaction. Retrieved January 7, 2026.

- Royal Society of Chemistry. (2020, January 13). Asymmetric catalysis in direct nitromethane-free Henry reactions. Retrieved January 7, 2026.

- Chemistry Steps. (2025, December 18).

- BenchChem. (n.d.). Strategies to improve the stereoselectivity of azetidin-2-one synthesis. Retrieved January 7, 2026.

-

Wikipedia. (2023, August 30). Nef reaction. Retrieved January 7, 2026, from [Link]

-

Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. Retrieved January 7, 2026, from [Link]

- PubMed. (2019, February 1). Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. Retrieved January 7, 2026.

- ResearchGate. (n.d.). The Nef Reaction. Retrieved January 7, 2026.

- National Center for Biotechnology Information. (n.d.). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Retrieved January 7, 2026.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Two-step method to obtain β-nitro alcohols and the corresponding.... Retrieved January 7, 2026.

- ResearchGate. (n.d.). Initially investigated aza-Henry reaction with an isatin N-Boc ketimine.... Retrieved January 7, 2026.

- PubMed Central. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved January 7, 2026.

- The Pharma Innovation Journal. (2019, April 10).

- Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones. Retrieved January 7, 2026.

- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved January 7, 2026.

- Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved January 7, 2026.

- ChemicalBook. (2025, July 24). 1-Boc-3-azetidinone | 398489-26-4. Retrieved January 7, 2026.

- National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved January 7, 2026.

- ResearchGate. (2025, August 7). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Retrieved January 7, 2026.

- MDPI. (n.d.). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Retrieved January 7, 2026.

- Buchler GmbH. (n.d.). Henry reaction (Nitroaldol), aromatic or aliphatic aldehydes, alpha substituted nitromethane, beta-nitroalcohols, copper (II) acetate, Quinine Base. Retrieved January 7, 2026.

- Sigma-Aldrich. (n.d.). 1-Boc-3-azetidinone 97 398489-26-4. Retrieved January 7, 2026.

- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 2-(azetidin-3-yl)

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Recent advances in catalysts for the Henry reaction [ouci.dntb.gov.ua]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 9. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Nef reaction - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted 3-Hydroxyazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique conformational properties and ability to impart desirable physicochemical characteristics to drug candidates have led to its incorporation into a multitude of approved therapeutics and clinical-stage molecules. Among the functionalized azetidines, the 3-hydroxyazetidine core is of particular significance, serving as a versatile building block for introducing polarity, improving aqueous solubility, and providing a handle for further molecular elaboration. This in-depth technical guide provides a comprehensive overview of the discovery and evolution of synthetic routes to substituted 3-hydroxyazetidine derivatives. We will delve into the historical context of the first azetidine synthesis, explore the seminal and contemporary methods for constructing the 3-hydroxyazetidine core, and provide a comparative analysis of these routes from a process chemistry perspective. Detailed experimental protocols for key transformations and a discussion of the underlying reaction mechanisms are included to furnish researchers with a practical and intellectually robust resource for their drug discovery endeavors.

A Historical Perspective: The Genesis of the Azetidine Ring

The journey into the chemistry of azetidines began in the late 19th century. In a pioneering work, Gabriel and Weiner first reported the synthesis of the parent azetidine ring in 1888.[1][2] Their approach involved the cyclization of γ-aminopropyl bromide, establishing the fundamental principle of intramolecular nucleophilic substitution for the formation of this strained four-membered ring system. While this initial discovery laid the groundwork, the synthesis of functionalized azetidines, particularly those with a hydroxyl group at the 3-position, would take several more decades to be efficiently realized. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, presented a significant synthetic challenge, often leading to low yields and competing side reactions.[3]

The Workhorse of 3-Hydroxyazetidine Synthesis: The Epichlorohydrin Route

The most prevalent and industrially scalable approach to substituted 3-hydroxyazetidines commences with the readily available and inexpensive starting material, epichlorohydrin. This strategy hinges on a two-step sequence: the nucleophilic ring-opening of the epoxide by an amine, followed by an intramolecular cyclization to forge the azetidine ring. The choice of the amine nucleophile is critical as the substituent on the nitrogen atom dictates the properties of the resulting 3-hydroxyazetidine and often serves as a protecting group that can be removed or modified in subsequent synthetic steps.

Mechanism of the Epichlorohydrin Route

The reaction proceeds via an initial SN2 attack of the amine on the less sterically hindered terminal carbon of the epichlorohydrin epoxide. This ring-opening step generates a 1-chloro-3-amino-propan-2-ol intermediate. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the secondary amine, allowing the resulting nucleophilic nitrogen to displace the chloride leaving group in a 4-exo-tet cyclization, yielding the desired 1-substituted-3-hydroxyazetidine.

Caption: General workflow for the synthesis of 1-substituted-3-hydroxyazetidines from epichlorohydrin.

Common Amine Precursors and Their Strategic Implications

Several primary amines have been extensively utilized in this synthetic approach, each offering distinct advantages in terms of cost, reactivity, and the nature of the resulting N-substituent.

| Amine Precursor | N-Substituent | Key Advantages | Key Disadvantages |

| Benzylamine | Benzyl (Bn) | Low cost, readily available. The benzyl group can be removed via hydrogenolysis. | Hydrogenolysis may not be compatible with other reducible functional groups in the molecule. |

| Benzhydrylamine | Benzhydryl (BH) | The bulky benzhydryl group can be readily removed under milder hydrogenolysis conditions compared to the benzyl group. | Higher cost compared to benzylamine. |

| tert-Butylamine | tert-Butyl (t-Bu) | The tert-butyl group is stable to many reaction conditions and can be removed under acidic conditions. | The removal of the tert-butyl group often requires harsh acidic conditions. |

Table 1: Comparison of common amine precursors for the synthesis of 3-hydroxyazetidines.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-hydroxyazetidine

The following protocol is a representative example of the synthesis of a key intermediate, 1-benzyl-3-hydroxyazetidine, which can be subsequently deprotected to yield 3-hydroxyazetidine hydrochloride.[4]

Step 1: Ring Opening of Epichlorohydrin with Benzylamine

-

Dissolve benzylamine in 15 volumes of water and cool the solution to 0-5 °C in an ice bath.

-

Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture for 12 hours at this temperature.

-

Monitor the reaction for the consumption of starting materials by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture and wash the resulting solid with water to obtain the intermediate, 1-benzylamino-3-chloropropan-2-ol.

Step 2: Intramolecular Cyclization

-

Suspend the crude 1-benzylamino-3-chloropropan-2-ol in a suitable solvent such as isopropanol.

-

Add a base, for example, an aqueous solution of sodium hydroxide, to the suspension.

-

Heat the reaction mixture to reflux and stir for several hours until the cyclization is complete, as monitored by TLC or GC.

-

After cooling to room temperature, extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 1-benzyl-3-hydroxyazetidine.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection to 3-Hydroxyazetidine Hydrochloride

-

Dissolve 1-benzyl-3-hydroxyazetidine in methanol.

-

Add a solution of hydrochloric acid in methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (e.g., in a Parr shaker) for several hours.[4]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-hydroxyazetidine hydrochloride as a solid.

The N-Boc Protected Route: A Gateway to Diverse Functionality

For many applications in medicinal chemistry, the nitrogen of the azetidine ring needs to be protected with a group that is stable under a wide range of reaction conditions but can be readily removed when desired. The tert-butoxycarbonyl (Boc) group is a popular choice for this purpose. The synthesis of N-Boc-3-hydroxyazetidine is a crucial transformation that enables the subsequent derivatization of the 3-hydroxyl group or its use in peptide synthesis.

Synthesis of N-Boc-3-hydroxyazetidine

A common and efficient method for the synthesis of N-Boc-3-hydroxyazetidine involves the debenzylation of 1-benzyl-3-hydroxyazetidine followed by in-situ protection with di-tert-butyl dicarbonate (Boc₂O).[5][6]

Caption: Synthetic workflow for N-Boc-3-hydroxyazetidine.

Detailed Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

The following protocol details the one-pot debenzylation and Boc-protection of 1-benzyl-3-hydroxyazetidine.[5][6]

-

Dissolve 1-benzyl-3-hydroxyazetidine in methanol.

-

Add a 10% palladium on carbon catalyst to the solution.

-

Carry out the catalytic hydrogenation at room temperature under a hydrogen atmosphere for approximately 3 hours.

-

After the reaction is complete, remove the catalyst by filtration through Celite.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) and stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 1-tert-butoxycarbonyl-3-hydroxyazetidine.

Stereoselective Synthesis of 3-Hydroxyazetidines

Chirality is a fundamental aspect of drug design, and the stereoselective synthesis of 3-hydroxyazetidines is of paramount importance for accessing enantiomerically pure drug candidates. Several strategies have been developed to control the stereochemistry of the 3-hydroxyazetidine core.

One effective approach involves the use of chiral, non-racemic epichlorohydrin as the starting material. The stereochemistry of the epoxide is transferred to the final product, yielding an enantiomerically enriched 3-hydroxyazetidine.

Alternatively, kinetic resolution of racemic epoxides can be employed. For instance, the hydrolytic kinetic resolution (HKR) of terminal epoxides catalyzed by chiral (salen)Co(III) complexes can provide both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric excess.[7] The enantioenriched epoxide can then be carried forward to produce the chiral 3-hydroxyazetidine.

Alternative and Modern Synthetic Approaches

While the epichlorohydrin route remains a dominant strategy, several other methods for the synthesis of 3-hydroxyazetidines have been developed, offering alternative pathways and access to diverse substitution patterns.

-

Intramolecular Aminolysis of Epoxy Amines: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines in high yields.[8] This method offers a regioselective approach to the azetidine ring system.

-

[2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a powerful tool for the synthesis of functionalized azetidines. While its application to the direct synthesis of 3-hydroxyazetidines can be challenging, it provides a unique avenue for constructing the azetidine core with specific substitution patterns.

Conclusion

The 3-hydroxyazetidine scaffold has transitioned from a synthetic curiosity to a cornerstone in modern drug discovery. The evolution of its synthesis, from the early work of Gabriel and Weiner to the highly optimized and scalable industrial processes of today, reflects the ingenuity and persistence of synthetic chemists. The epichlorohydrin route, with its versatility and cost-effectiveness, remains the workhorse for accessing this privileged core. The development of robust protocols for the introduction of protecting groups, such as the Boc group, has further expanded the utility of 3-hydroxyazetidines as versatile building blocks. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the development of even more efficient, stereoselective, and sustainable methods for the synthesis of substituted 3-hydroxyazetidines will undoubtedly remain an active and important area of research.

References

-

Fu, Z., & Xu, J. (2018). Synthesis of Azetidines. Progress in Chemistry, 30(8), 1047-1066. (URL: [Link])

-

The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. (URL: [Link])

-

Zhang, X., & Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(29), 7559–7563. (URL: [Link])

-

Dejaegher, Y., Kuz'menok, N. M., Zvonok, A. M., & De Kimpe, N. (2009). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 109(3), 1349–1399. (URL: [Link])

-

Photochemical synthesis of enantiomerically pure azetidin-3-ols. ResearchGate. (URL: [Link])

-

Reddy, L. H., & Trost, B. M. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(17), 4252–4255. (URL: [Link])

- Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Synthetic method of 3-hydroxyazetidine hydrochloride.

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. (URL: [Link])

-

Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. (URL: [Link])

-

Jacobsen, E. N., & Schaus, S. E. (2003). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 125(14), 4312–4320. (URL: [Link])

- Synthesis of azetidine derivatives.

-

Kim, K. (2023). Chemical Synthesis and Process Optimization of Industrial Chemistry. Journal of Industrial and Environmental Chemistry, 9(3), 1-2. (URL: [Link])

-

Gabriel, S., & Weiner, J. (1888). Ueber Einige Abkommlinge des Propylamins. Berichte der deutschen chemischen Gesellschaft, 21(2), 2669-2679. (URL: [Link])

-

Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. (URL: [Link])

-

Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. (URL: [Link])

-

Synthesis of Azetidines. ResearchGate. (URL: [Link])

-

Stereoselective polymerization of epoxides catalyzed by chiral diboranes. National Institutes of Health. (URL: [Link])

-